
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide, also known as IPP or Ispronicline, is a chemical compound that belongs to the class of pyridine carboxamides. IPP has been extensively studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction.
Scientific Research Applications
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(2-propan-2-ylphenyl)pyridine-2-carboxamide acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and addiction.
Mechanism of Action
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. Activation of this receptor by N-(2-propan-2-ylphenyl)pyridine-2-carboxamide leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects:
Studies have shown that N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has a number of biochemical and physiological effects. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact mechanisms by which N-(2-propan-2-ylphenyl)pyridine-2-carboxamide produces these effects are still not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. Additionally, N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the role of the α4β2 nicotinic acetylcholine receptor in various medical conditions. However, one limitation of using N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. One area of interest is the development of more selective α4β2 nicotinic acetylcholine receptor agonists, which may have fewer off-target effects than N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide and its mechanism of action at the molecular level.
Synthesis Methods
The synthesis of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide involves the reaction of 2-bromopyridine with 2-isopropylphenylamine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to form N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. This method has been reported to have a yield of over 80% and is considered to be a relatively simple and efficient process.
properties
IUPAC Name |
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-7-3-4-8-13(12)17-15(18)14-9-5-6-10-16-14/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFVKUQZSUEALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

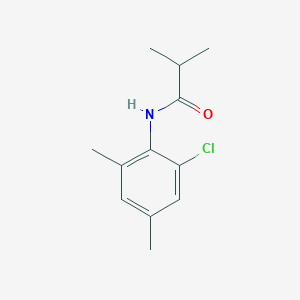
![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
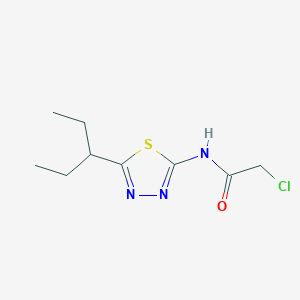
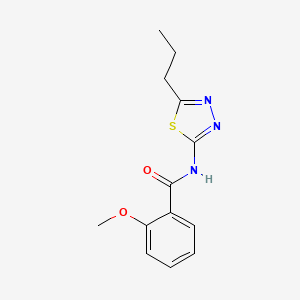
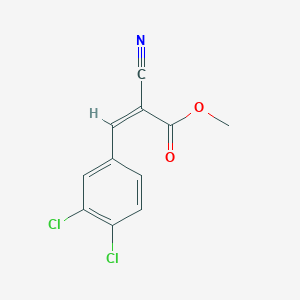
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)
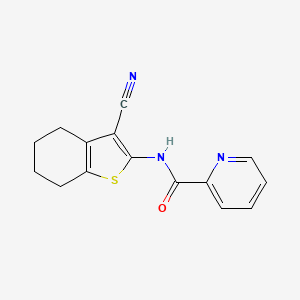
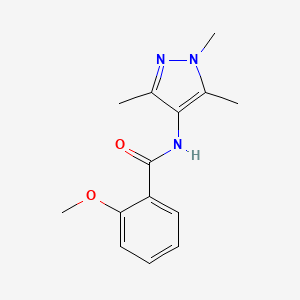
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
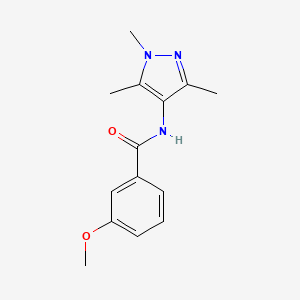
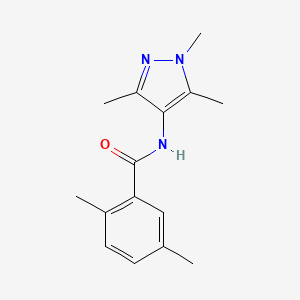
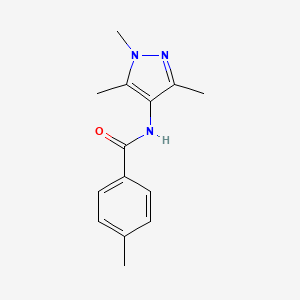
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)